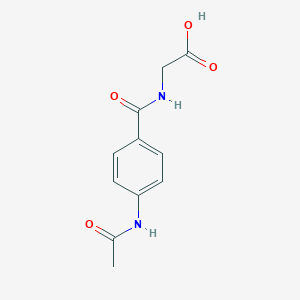

4-Acetylaminohippuric acid

Vue d'ensemble

Description

4-Acetylaminohippuric acid, also known as 4-acetylaminohippate or PAAHA, belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

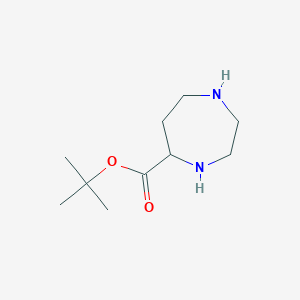

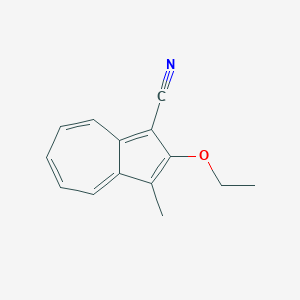

Molecular Structure Analysis

The molecular formula of 4-Acetylaminohippuric acid is C11H12N2O4 . The molecular weight is 236.224 . For a detailed molecular structure, it’s recommended to refer to specialized chemical databases.Applications De Recherche Scientifique

Kidney Function Assessment

- Hülsmann and Eps (1967) investigated the metabolism of p-aminohippuric acid and p-acetylaminohippuric acid, highlighting their use in determining kidney function. They found that orally administered p-aminohippuric acid and p-acetylaminohippuric acid yielded lower clearance values due to hydrolysis and conversion to various derivatives of p-aminobenzoic acid in the tissues (Hülsmann & Eps, 1967).

Impact on Hepatic Nutrient Fluxes

- Rodríguez-López et al. (2014) discussed the influence of the para-aminohippuric acid analysis method on the net hepatic flux of nutrients in lactating cows. This research suggests the significance of hepatic acetylation of para-aminohippuric acid in dairy cows, impacting the measurement of blood flows and net hepatic fluxes of nutrients (Rodríguez-López et al., 2014).

Role in Psychiatry

- Dean, Giorlando, and Berk (2011) explored the use of N-acetylcysteine in psychiatry, a field related to 4-acetylaminohippuric acid, examining its therapeutic evidence and potential mechanisms. This research indicates the evolving role of acetylated amino acids in psychiatric disorders (Dean, Giorlando, & Berk, 2011).

Pharmacokinetics and Metabolism Studies

- Studies by Wood et al. (1991) on the pharmacokinetics and metabolism of 4-aminopropiophenone in various species, including its conversion to p-aminohippuric acid, contribute to our understanding of the metabolic pathways and implications of related compounds (Wood et al., 1991).

Chemical Analysis and Detection

- Wang and Zeng (2009) focused on the voltammetric behavior of 4-acetamidohippuric acid, emphasizing its analytical detection and quantification in human urine, showcasing its application in chemical analysis and biosensing (Wang & Zeng, 2009).

Renal Function and Drug Metabolism

- Research by Prescott, Freestone, and McAuslane (1993) on the disposition of p-aminohippurate and its metabolite N-acetyl-PAH in individuals with varying renal function provides insight into the renal processing and clinical implications of acetylaminohippuric acid and related compounds (Prescott, Freestone, & McAuslane, 1993).

Propriétés

IUPAC Name |

2-[(4-acetamidobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-8(3-5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSCGEIQKZBMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173583 | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylaminohippuric acid | |

CAS RN |

1984-38-9 | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylaminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

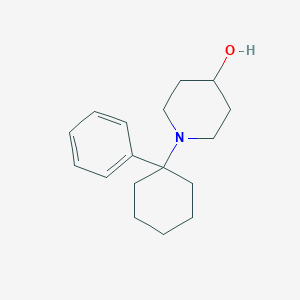

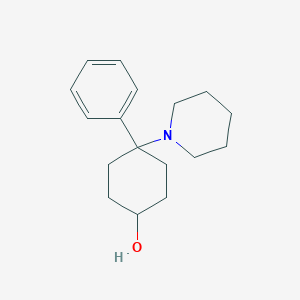

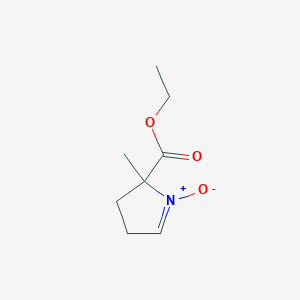

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

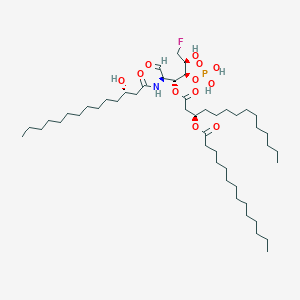

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.